molecular formula C10H12ClFN2S B2798108 2-[(4-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride CAS No. 1094031-65-8

2-[(4-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride

Cat. No. B2798108
CAS RN: 1094031-65-8
M. Wt: 246.73
InChI Key: GTQAVONEWPZXNM-UHFFFAOYSA-N
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Description

“2-[(4-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride” is a chemical compound with the molecular formula C10H12ClFN2S and a molecular weight of 246.74 . It is also known by its CAS Number: 1094031-65-8 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12FNS.ClH/c10-9-3-1-8(2-4-9)7-12-6-5-11;/h1-4H,5-7,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.74 . The storage temperature is ambient . It is a solid at room temperature . The boiling point is 167-169 .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound's synthesis involves multiple steps, including cyclization, alkylation, and hydrolyzation processes, with studies aiming to optimize reaction conditions for improved yields. For instance, the synthesis of related benzimidazole derivatives demonstrated the impact of reaction conditions on product yield, providing a foundation for the synthesis of complex molecules like "2-[(4-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride" (Huang Jin-qing, 2009).

  • Crystal structure analysis plays a crucial role in understanding the molecular geometry and potential interaction sites of such compounds. Studies on similar compounds, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, reveal detailed insights into their molecular structure through X-ray crystallography, highlighting the importance of structural elucidation in drug design and development (A. Banu et al., 2014).

Biological Activities and Applications

  • Benzimidazole derivatives, including those similar to "2-[(4-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride," have been synthesized and evaluated for various biological activities. Research into these derivatives shows promising α-glucosidase inhibitory, antimicrobial, and antioxidant activities, suggesting potential applications in treating diabetes, infections, and oxidative stress-related conditions (E. Menteşe, S. Ülker, B. Kahveci, 2015).

  • The compound's synthesis and modifications can lead to novel heterocyclic ring systems with potential pharmacological applications. Transformations of related 2-iminoimidazolidines into fused heterocyclic systems demonstrate the compound's versatility as a precursor for developing new therapeutic agents with varied biological activities (A. Kornicka, F. Sa̧czewski, M. Gdaniec, 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2S.ClH/c11-9-3-1-8(2-4-9)7-14-10-12-5-6-13-10;/h1-4H,5-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQAVONEWPZXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-fluorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride

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